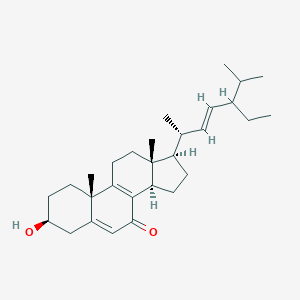
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one (EC-23) is a sterol compound that has gained significant attention in the scientific community for its potential application in various fields. This compound is a derivative of cholesterol and belongs to the class of triterpenoids. EC-23 has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one is not fully understood. However, studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one exerts its biological activities by modulating various signaling pathways. For example, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to activate the AMPK pathway, which plays a crucial role in energy metabolism.
Biochemical and Physiological Effects:
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit insecticidal properties by inhibiting the growth and development of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in lab experiments is its potential application in various fields, including medicine, agriculture, and industry. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit various biological activities, making it a potential candidate for drug development. However, one of the limitations of using 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in lab experiments is its high cost of synthesis. Furthermore, the mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one is not fully understood, making it difficult to optimize its biological activities.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one. One of the future directions is to optimize the synthesis method to reduce the cost of synthesis. In addition, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one. Furthermore, future studies should focus on the potential application of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in various fields, including medicine, agriculture, and industry. Finally, future studies should focus on the development of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one as a potential drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one involves the conversion of cholesterol into the corresponding 5,6-epoxide, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been reported in several studies, and various methods have been used to synthesize this compound. One of the most commonly used methods involves the reaction of cholesterol with selenium dioxide in the presence of acetic acid to yield the 5,6-epoxide. The epoxide is then subjected to a series of reactions, including oxidation, elimination, and reduction, to yield 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one.
Aplicaciones Científicas De Investigación
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been extensively studied for its potential application in various fields, including medicine, agriculture, and industry. In medicine, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit insecticidal properties. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the growth and development of insects, making it a potential candidate for insect control. In industry, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-corrosion properties. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the corrosion of metals, making it a potential candidate for metal protection.
Propiedades
Número CAS |
121714-76-9 |
|---|---|
Nombre del producto |
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one |
Fórmula molecular |
C20H30Sr |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(3S,10S,13R,14R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C29H44O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-24,30H,7,10-16H2,1-6H3/b9-8+/t19-,20?,22+,23-,24+,28+,29-/m1/s1 |
Clave InChI |
FETRPHZWIWWTGP-VNEUGNJMSA-N |
SMILES isomérico |
CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
SMILES canónico |
CCC(C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
Sinónimos |
3-HECTO 3-hydroxy-24-ethylcholesta-5,8,22-trien-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



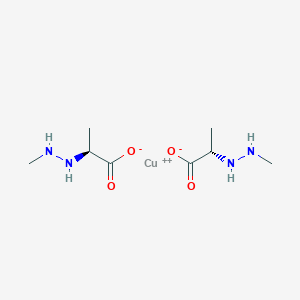

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
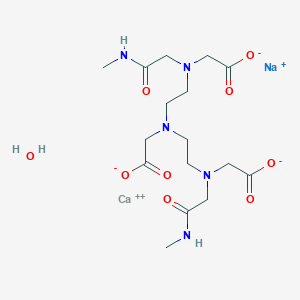
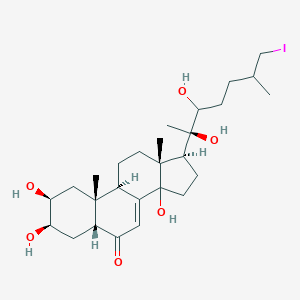

![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
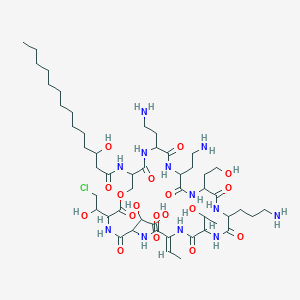

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)